Cas no 5628-61-5 (2,3-Dimethyl-4-methoxybenzoic acid)

2,3-Dimethyl-4-methoxybenzoic acid structure
5628-61-5 structure
Product Name:2,3-Dimethyl-4-methoxybenzoic acid
CAS No:5628-61-5
MF:C10H12O3
MW:180.200483322144
MDL:MFCD06203271
CID:826193
PubChem ID:13440081
Update Time:2025-07-17

2,3-Dimethyl-4-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-2,3-dimethylbenzoic acid
    • 2,3-Dimethyl-4-methoxybenzoic acid
    • 4-methoxy-2,3-dimethyl-Benzoic acid
    • IPCTTXWQWCZEOE-UHFFFAOYSA-N
    • RW2692
    • FCH850751
    • 5687AE
    • Benzoic acid,4-Methoxy-2,3-diMethyl-
    • Benzoic acid, 4-methoxy-2,3-dimethyl-
    • 2,3-Dimethyl-4-(benzyloxy)benzoic acid
    • AK141933
    • AX8282055
    • DTXSID10540907
    • MFCD06203271
    • SCHEMBL732725
    • 5628-61-5
    • 4-methoxy-2,3-dimethylbenzoicacid
    • CS-M2517
    • FS-2356
    • AKOS006295759
    • DB-349431
    • MDL: MFCD06203271
    • Inchi: 1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
    • InChI Key: IPCTTXWQWCZEOE-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C(=O)O)C(C)=C1C

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 2.1

Experimental Properties

  • PSA: 46.53000
  • LogP: 2.01020

2,3-Dimethyl-4-methoxybenzoic acid Security Information

  • HazardClass:IRRITANT

2,3-Dimethyl-4-methoxybenzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2,3-Dimethyl-4-methoxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:5628-61-5)2,3-Dimethyl-4-methoxybenzoic acid
Order Number:A869980
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):388.0/155.0
Email:sales@amadischem.com

Additional information on 2,3-Dimethyl-4-methoxybenzoic acid

Professional Introduction to 2,3-Dimethyl-4-methoxybenzoic Acid (CAS No. 5628-61-5)

2,3-Dimethyl-4-methoxybenzoic acid, with the chemical formula C9H10O3 and CAS number 5628-61-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic carboxylic acid derivative has garnered attention due to its structural properties and potential applications in drug development, agrochemicals, and material science. Its unique substitution pattern—comprising two methyl groups at the 2- and 3-positions and a methoxy group at the 4-position—makes it a versatile intermediate for synthesizing more complex molecules.

The compound belongs to the class of methoxy-substituted benzoic acids, which are widely studied for their biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups on the benzene ring imparts distinct reactivity, making it a valuable building block in organic synthesis. Researchers have explored its utility in constructing heterocyclic frameworks, which are often pivotal in medicinal chemistry.

In recent years, 2,3-dimethyl-4-methoxybenzoic acid has been investigated for its role in developing novel therapeutic agents. Its structural motif is reminiscent of several bioactive natural products and synthetic drugs, suggesting potential pharmacological relevance. For instance, derivatives of this compound have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The methoxy group enhances lipophilicity, while the carboxylic acid moiety allows for further functionalization via esterification or amidation, broadening its synthetic applicability.

The carboxylic acid functionality of 2,3-dimethyl-4-methoxybenzoic acid also makes it a candidate for chelation studies, where it can coordinate with metal ions to form complexes. Such complexes have applications in catalysis, material science, and even as prodrugs to enhance bioavailability. The dimethyl substitution pattern at the 2- and 3-positions contributes to steric hindrance, which can influence reaction outcomes in cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, making it a strategic choice for constructing biaryl structures.

From an industrial perspective, CAS No. 5628-61-5 is synthesized through various routes, including Friedel-Crafts alkylation followed by methylation and oxidation. Advances in green chemistry have prompted investigations into more sustainable methods for its production, such as biocatalytic approaches or microwave-assisted synthesis. These innovations align with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high yields and purity.

In academic research, 2,3-dimethyl-4-methoxybenzoic acid has been employed as a reference standard for analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its well-characterized structure aids in method development and validation for similar compounds. Additionally, it serves as a control compound in studies assessing the efficacy of new synthetic protocols or purification techniques.

The pharmaceutical industry has shown particular interest in derivatives of 2,3-dimethyl-4-methoxybenzoic acid due to their potential as kinase inhibitors or modulators of enzyme activity. For example, modifications to the aromatic ring or introduction of additional functional groups can fine-tune binding interactions with biological targets. Preclinical studies have begun exploring its influence on metabolic pathways linked to inflammation and neurodegeneration, highlighting its therapeutic promise.

Material scientists have also leveraged CAS No. 5628-61-5 for developing advanced polymers or coatings with tailored properties. The benzoic acid moiety can participate in polymerization reactions or act as a cross-linking agent when incorporated into polymeric matrices. Such materials find applications in electronics, coatings, and specialty plastics where precise molecular architecture is critical.

The growing demand for 2,3-dimethyl-4-methoxybenzoic acid has prompted manufacturers to optimize production processes for scalability without compromising quality. Collaborative efforts between academia and industry aim to identify cost-effective synthetic routes that adhere to stringent regulatory standards. These partnerships are essential for ensuring consistent supply chains that meet the needs of diverse research sectors.

The compound’s stability under various conditions has been thoroughly examined to ensure its suitability for long-term storage and transport. Studies on its photodegradation and hydrolysis kinetics provide insights into optimal storage conditions, preventing degradation that could affect downstream applications. Such data is crucial for regulatory submissions and compliance with Good Manufacturing Practices (GMP).

Future research directions may explore novel derivatives of CAS No. 5628-61-5 using computational chemistry tools to predict bioactivity before experimental synthesis. Machine learning models trained on large datasets can accelerate virtual screening processes by identifying promising candidates with minimal experimental validation costs.

In conclusion,2,3-Dimethyl-4-methoxybenzoic acid stands as a multifaceted compound with broad utility across multiple scientific disciplines. Its structural features offer opportunities for innovation in drug discovery、material science,and industrial chemistry,while ongoing research continues to uncover new possibilities for its application。As methodologies evolve,the versatility of this compound will likely ensure its continued relevance in advancing scientific knowledge。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5628-61-5)2,3-Dimethyl-4-methoxybenzoic acid
A869980
Purity:99%/99%
Quantity:1g/250mg
Price ($):388.0/155.0
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